1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused triazolopyrimidine class, characterized by a bicyclic core integrating thiophene and triazolopyrimidine moieties. The structure features a 2,5-dimethylbenzylthio group at position 1 and a thiophen-2-ylmethyl substituent at position 2.
Properties
IUPAC Name |
12-[(2,5-dimethylphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS3/c1-13-5-6-14(2)15(10-13)12-29-21-23-22-20-24(11-16-4-3-8-27-16)19(26)18-17(25(20)21)7-9-28-18/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGIPLWJFHASHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structural representation reveals a thieno-triazolo-pyrimidinone framework with thioether and thiophene substituents that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates several promising areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. The triazole and pyrimidine moieties are known to interact with various molecular targets involved in cancer cell proliferation and survival.
- Antimicrobial Properties : Compounds containing thioether groups have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiophenyl group may enhance this effect by increasing membrane permeability or disrupting cellular processes.
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, derivatives of similar compounds have been shown to inhibit enzymes like tyrosinase and various kinases.
Case Studies and Experimental Data
While direct studies on this specific compound are scarce, related compounds provide insight into potential biological activities:
- Antitumor Activity : A study on thiazolidinone derivatives indicated that structural modifications can lead to enhanced activity against cancer cell lines such as TK-10 and HT-29. These findings could be extrapolated to predict similar activities for our compound due to structural similarities .
- Antimicrobial Effects : Research on thiosemicarbazide derivatives revealed potent antibacterial activity, suggesting that the thioether functionality in our compound could result in comparable effects .
The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, based on analogous compounds:
- Cell Cycle Arrest : Many triazole-containing compounds induce cell cycle arrest in cancer cells by modulating signaling pathways.
- Apoptosis Induction : Similar structures have been shown to activate apoptotic pathways in tumor cells through mitochondrial dysfunction and caspase activation.
Comparative Analysis Table
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Core Structure Influence: The thieno[2,3-e]triazolo[4,3-a]pyrimidine core in the target compound differs from the more common thieno[2,3-d]pyrimidine or thieno[2,3-b]pyridine scaffolds in analogues. This structural variation may alter π-π stacking interactions in biological targets . Triazolo-fused systems (e.g., target compound and ’s derivatives) exhibit enhanced metabolic stability compared to non-fused pyrimidines due to reduced susceptibility to enzymatic oxidation .
Substituent Effects: The 2,5-dimethylbenzylthio group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., chloroacetohydrazide in ’s compound). The methyl groups may reduce steric hindrance while maintaining hydrophobic interactions .
Table 3: Comparative Bioactivity Data
- Cytotoxicity: ’s thieno[2,3-d]pyrimidine derivative shows potent activity against PC-3 cells (IC₅₀: 5.07 µM), attributed to the chloroacetohydrazide group’s electrophilic reactivity . The target compound’s thioether and thiophene groups may confer distinct selectivity profiles.
- Antimicrobial Activity: Triazole-linked thieno[2,3-d]pyrimidines () exhibit broad-spectrum activity, suggesting that the target compound’s triazolopyrimidine core could similarly target microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
